Fluorescein diphosphate diammonium salt*

Description

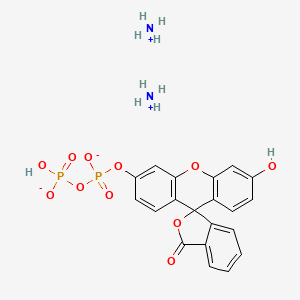

BenchChem offers high-quality Fluorescein diphosphate diammonium salt* suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein diphosphate diammonium salt* including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20N2O11P2 |

|---|---|

Molecular Weight |

526.3 g/mol |

IUPAC Name |

diazanium;[(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H14O11P2.2H3N/c21-11-5-7-15-17(9-11)28-18-10-12(30-33(26,27)31-32(23,24)25)6-8-16(18)20(15)14-4-2-1-3-13(14)19(22)29-20;;/h1-10,21H,(H,26,27)(H2,23,24,25);2*1H3 |

InChI Key |

JLNRRVFZXPVFIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OP(=O)([O-])OP(=O)(O)[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescein Diphosphate (FDP) Assays: Principles and Practices

This guide provides a comprehensive overview of the core principles, practical applications, and methodological considerations of Fluorescein Diphosphate (FDP) assays. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying biochemical mechanisms, enabling robust assay design, optimization, and data interpretation.

Introduction: The Power of Fluorogenic Assays in Enzyme Analysis

Enzyme activity assays are fundamental tools in biological research and drug discovery. Among the various detection methods, fluorescence-based assays offer superior sensitivity, a wider dynamic range, and a continuous format compared to traditional colorimetric approaches.[1] Fluorogenic assays employ substrates that are themselves non-fluorescent or weakly fluorescent but are converted by enzymatic action into highly fluorescent products. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for precise and real-time kinetic measurements.

Fluorescein Diphosphate (FDP) has emerged as a premier fluorogenic substrate for a class of enzymes known as phosphatases.[2][3] Its utility stems from the dramatic increase in fluorescence upon enzymatic hydrolysis, making it one of the most sensitive substrates available for detecting alkaline phosphatase and other phosphatases.[4][5]

The Core Principle: Enzymatic Conversion of FDP to Fluorescein

The foundation of the FDP assay lies in a two-step enzymatic hydrolysis reaction catalyzed by phosphatases, such as Alkaline Phosphatase (AP) or Protein Tyrosine Phosphatases (PTPases).[6][7]

-

The Substrate: Fluorescein Diphosphate (FDP), typically used as a tetraammonium salt, is a non-fluorescent and colorless molecule.[4][8] The two phosphate groups attached to the fluorescein core effectively quench its natural fluorescence.

-

The Enzymatic Reaction: A phosphatase enzyme recognizes and cleaves the phosphate ester bonds. This occurs sequentially.[6][9]

-

The Signal: Fluorescein is a highly fluorescent molecule with a large extinction coefficient and high quantum yield.[4][10] This enzymatic conversion results in a profound amplification of the fluorescence signal, which can be easily measured.

The rate of fluorescein production, and thus the rate of fluorescence increase, is directly proportional to the phosphatase activity in the sample.

Visualizing the Reaction Pathway

The enzymatic cascade can be represented as follows:

Caption: Enzymatic hydrolysis of FDP to the highly fluorescent product, fluorescein.

Key Reagents and Their Spectroscopic Properties

A successful FDP assay relies on understanding the properties of its core components. The high pH (typically pH 9-10) used for alkaline phosphatase assays is advantageous as it ensures both optimal enzyme activity and the maximal fluorescence of the fluorescein product.[9]

| Molecule | Excitation Max (nm) | Emission Max (nm) | Key Characteristic |

| Fluorescein Diphosphate (FDP) | N/A | N/A | Non-fluorescent substrate[4][5][8] |

| Fluorescein Monophosphate (FMP) | ~445 | ~515 | Weakly fluorescent intermediate[6][7] |

| Fluorescein | ~490 | ~514-525 | Highly fluorescent end-product[2][6][9] |

Applications in Research and Drug Development

The high sensitivity and continuous nature of the FDP assay make it adaptable to numerous applications, most notably in enzyme-linked immunosorbent assays (ELISAs) and high-throughput screening (HTS).

-

Enhanced ELISA Sensitivity: When used as a substrate for alkaline phosphatase-conjugated secondary antibodies in ELISAs, FDP can provide up to a 50-fold increase in detection sensitivity compared to the common chromogenic substrate p-nitrophenyl phosphate (pNPP).[9][11] This allows for the detection of much lower concentrations of the target analyte.

-

High-Throughput Screening (HTS) for Inhibitors: FDP is an excellent substrate not only for AP but also for protein tyrosine phosphatases (PTPases), a major class of drug targets.[2][3][7] The assay's simplicity and robustness make it ideal for HTS campaigns designed to discover novel PTPase inhibitors.[12][13] In this format, a decrease in the rate of fluorescence generation indicates the inhibitory activity of a test compound.

Experimental Design and Protocol

Designing a robust FDP assay requires careful consideration of several parameters. This section provides a self-validating framework and a generalized protocol for measuring phosphatase activity in a 96-well microplate format.

Causality Behind Experimental Choices

-

Buffer Selection: A buffer with a pH optimal for the specific phosphatase is critical. For alkaline phosphatase, a high pH (e.g., pH 9.5) is used. This not only maximizes enzyme activity but also ensures the fluorescein product is in its fully deprotonated, maximally fluorescent state.[9]

-

Substrate Concentration: The FDP concentration should ideally be at or near the Michaelis constant (Kₘ) of the enzyme to ensure the reaction rate is sensitive to enzyme concentration and not limited by substrate availability. For many phosphatases, the Kₘ for FDP is in the micromolar range.[11]

-

Controls: Proper controls are essential for data validation.

-

Blank (No Enzyme): Measures the background fluorescence of the substrate and buffer. This value is subtracted from all other readings.[14]

-

Positive Control (Known Active Enzyme): Validates that the assay reagents are working correctly.

-

Negative Control (Vehicle/Buffer): Essential in inhibitor screening to account for any effects of the solvent (e.g., DMSO) on the enzyme.

-

Visualizing the Experimental Workflow

Caption: A generalized workflow for performing a fluorescein diphosphate assay.

Step-by-Step Experimental Protocol

Materials:

-

Fluorescein Diphosphate (FDP), tetraammonium or triammonium salt[4][11]

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5, with 150 mM NaCl and 1 mM MgCl₂)

-

Purified phosphatase enzyme (for standard curve) or biological samples

-

Black, flat-bottom 96-well microplates (to minimize background fluorescence)[15]

-

Fluorescence microplate reader with appropriate filters (Excitation ~485 nm, Emission ~528 nm)[14]

Procedure:

-

Reagent Preparation:

-

FDP Stock Solution: Due to its thermal instability, prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water.[5][9] Aliquot and store promptly at -20°C, protected from light.[4]

-

FDP Working Solution: Immediately before use, dilute the FDP stock solution to the desired final concentration (e.g., 200 µM) in the pre-warmed Assay Buffer. Protect this solution from light.

-

Enzyme/Sample Preparation: Prepare serial dilutions of a known phosphatase standard in Assay Buffer to generate a standard curve. Prepare experimental samples (e.g., cell lysates, purified protein) in the same buffer.[14]

-

-

Assay Execution:

-

Bring all reagents and the microplate to the desired assay temperature (e.g., 25°C or 37°C).

-

Add 50 µL of each enzyme standard, experimental sample, and control (blanks, vehicle controls) to the appropriate wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the FDP Working Solution to all wells. Mix gently, avoiding bubbles.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) over time (kinetic mode) for 30-60 minutes at the appropriate wavelengths (Ex ~485 nm, Em ~528 nm). Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 30 minutes) and then read the final fluorescence.

-

-

Data Analysis:

-

Subtract the average RFU of the blank wells from all other readings.

-

For kinetic data, determine the reaction rate (V₀) by calculating the slope of the linear portion of the RFU vs. time plot (ΔRFU/min).

-

Plot the reaction rates of the enzyme standards against their known concentrations to generate a standard curve.

-

Use the standard curve to interpolate the enzyme activity in the experimental samples.

-

Concluding Remarks

The fluorescein diphosphate assay is a powerful and highly sensitive method for the quantification of phosphatase activity. Its core principle—the enzymatic conversion of a non-fluorescent substrate to a brilliantly fluorescent product—provides a robust platform for applications ranging from fundamental enzyme kinetics to high-throughput drug screening. By understanding the causality behind the protocol design and the properties of the reagents involved, researchers can effectively harness the full potential of this versatile assay.

References

-

Scheme of the biocatalytic reaction triggered by alkaline phosphatase... (n.d.). ResearchGate. Retrieved from [Link]

-

3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* . (1999). Journal of Biomolecular Screening. Retrieved from [Link]

-

Fibrinolysis: Fibrinogen Degradation Products (FDP) – ECAT . (2022). Clotpedia. Retrieved from [Link]

-

Rat Fibrinogen Degradation Product (FDP) ELISA . (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

-

Human FDP (Fibrinogen Degradation Product) ELISA Kit . (n.d.). Assay Genie. Retrieved from [Link]

-

What is the optimal wait time for clotting factor assay and fibrin (Fibrinogen) degradation product (FDP) assay after blood transfusion to avoid false negative results? . (2025). Dr.Oracle. Retrieved from [Link]

-

A new long-wavelength fluorigenic substrate for alkaline phosphatase: synthesis and characterisation . (n.d.). Analytical Communications. Retrieved from [Link]

-

Alkaline phosphatase . (n.d.). Wikipedia. Retrieved from [Link]

-

SensoLyte® FDP Alkaline Phosphatase Assay Kit Fluorimetric . (2021). Eurogentec. Retrieved from [Link]

-

Development and application of fluorescence polarization assays in drug discovery . (2003). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

-

SYNTHESIS OF FLUORESCEIN PHOSPHATES AND SULFATES . (n.d.). Tetrahedron Letters. Retrieved from [Link]

-

Fluorescence lifetime assays: Current advances and applications in drug discovery . (n.d.). Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review . (n.d.). Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Development and Application of Fluorescence Polarization Assays in Drug Discovery . (2003). Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

-

From Lab to Lead: Using Fluorescence Polarization in Drug Development . (2025). BellBrook Labs. Retrieved from [Link]

-

Fluorescein Measurement . (n.d.). Turner BioSystems. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biotium.com [biotium.com]

- 3. thomassci.com [thomassci.com]

- 4. usbio.net [usbio.net]

- 5. FDP [Fluorescein diphosphate, tetraammonium salt] *CAS 217305-49-2* | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescein Diphosphate, Tetraammonium Salt (FDP) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. tandfonline.com [tandfonline.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Development and application of fluorescence polarization assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurogentec.com [eurogentec.com]

- 15. promega.com [promega.com]

Chemical structure of fluorescein diphosphate tetraammonium salt.

High-Sensitivity Fluorogenic Substrate for Phosphatase Kinetics

Executive Summary

Fluorescein Diphosphate (FDP) tetraammonium salt represents the gold standard in fluorogenic substrates for the detection of Alkaline Phosphatase (ALP) and Protein Tyrosine Phosphatase (PTPase).[1][2] Unlike chromogenic substrates such as p-nitrophenyl phosphate (pNPP), FDP offers a detection limit approximately 50-fold lower, capable of identifying down to 0.5 pg of enzyme. This guide dissects the molecular architecture that grants FDP its "fluorogenic switch" capability, details the kinetic mechanism of action, and provides a validated protocol for high-throughput screening (HTS) applications.

Part 1: Molecular Architecture & Physicochemical Properties

The utility of FDP lies in its structural modification of the xanthene core. The native fluorescence of fluorescein is quenched by the phosphorylation of its phenolic hydroxyl groups.

Structural Analysis

-

Core Scaffold: The molecule is based on fluorescein (3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one).

-

Quenching Mechanism: The high quantum yield of fluorescein relies on the conjugated electron system across the xanthene rings. In FDP, the 3' and 6' hydroxyl groups are esterified with phosphate groups. This esterification disrupts the push-pull electron system required for fluorescence, rendering the molecule colorless and non-fluorescent.

-

Tetraammonium Counterions: The "tetraammonium" designation is critical for bio-applicability. The free acid form of fluorescein diphosphate has poor solubility in neutral aqueous buffers. The four ammonium (

) counterions neutralize the phosphate groups, significantly enhancing solubility in physiological buffers (pH 7.4–9.0) without requiring organic co-solvents that might denature sensitive enzymes.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Tetraammonium (3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl)phosphate |

| CAS Number | 217305-49-2 |

| Molecular Formula | |

| Molecular Weight | 560.39 g/mol |

| Solubility | Soluble in water, TRIS buffer, and DMSO |

| Appearance | Off-white to yellow powder |

| Substrate Excitation | N/A (Non-fluorescent) |

| Product Excitation | 490 nm (Fluorescein) |

| Product Emission | 514 nm (Fluorescein) |

| Extinction Coeff. | ~90,000 |

Part 2: Mechanistic Action

The detection mechanism relies on the sequential hydrolysis of the phosphate esters by phosphatase enzymes.[3][4] This is a two-step kinetic process.

The Hydrolysis Pathway

-

Step 1: The enzyme cleaves the first phosphate group, yielding Fluorescein Monophosphate (FMP) . FMP exhibits weak fluorescence and is an intermediate state.[5]

-

Step 2: The enzyme cleaves the second phosphate, releasing the final product, Fluorescein .

-

Signal Generation: Under alkaline conditions (pH > 8.0), the phenolic hydroxyls of the released fluorescein are ionized, maximizing the quantum yield (

) and resulting in an intense green fluorescence.

Figure 1: Sequential enzymatic hydrolysis of FDP to Fluorescein.

Part 3: Validated Experimental Protocol

Context: This protocol is optimized for a 96-well microplate format for detecting ALP activity. Pre-requisite: Avoid phosphate-containing buffers (PBS), as inorganic phosphate is a competitive inhibitor of ALP.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 1 mM

, pH 8.5 – 9.0.-

Expert Note: Magnesium is a cofactor for ALP; omitting it will reduce sensitivity.

-

-

FDP Stock Solution (10 mM): Dissolve 5.6 mg of FDP tetraammonium salt in 1 mL of sterile distilled water or DMSO.

-

Storage: Aliquot and store at -20°C. Protect from light. Discard after 3 freeze-thaw cycles.

-

-

Working Solution: Dilute Stock to 50 µM in Assay Buffer immediately before use.

Assay Workflow

Figure 2: Standard Fluorometric Assay Workflow for ALP Detection.

Protocol Steps

-

Plating: Add 100 µL of biological sample or recombinant ALP standard to a black-walled, clear-bottom 96-well plate.

-

Initiation: Add 50 µL of the 50 µM FDP Working Solution to each well.

-

Incubation: Incubate at 37°C for 30 to 60 minutes.

-

Kinetic Mode: Read fluorescence every 5 minutes to determine enzyme velocity (

). -

Endpoint Mode: Stop reaction with 50 µL of 0.1 M NaOH or Stop Solution (high pH ensures maximum fluorescence of the product).

-

-

Readout: Measure fluorescence on a plate reader.

-

Excitation: 485 ± 20 nm[6]

-

Emission: 528 ± 20 nm

-

Part 4: Critical Optimization & Troubleshooting (Expertise)

As an application scientist, I have identified three common failure points when switching from pNPP to FDP.

The Inner Filter Effect

Because the extinction coefficient of fluorescein is high (~90,000

-

Solution: Do not exceed 50 µM FDP in the final well concentration. If the signal plateaus, dilute the sample, not the substrate.

Non-Enzymatic Hydrolysis (Background Noise)

FDP is thermodynamically unstable in water over long periods. Spontaneous hydrolysis releases free fluorescein, causing high background readings.

-

Validation: Always run a "No Enzyme Control" (Buffer + FDP).

-

Correction: Subtract the RFU (Relative Fluorescence Units) of the control from all samples.

-

Storage: Never store diluted working solutions. Make fresh daily.

pH Sensitivity

The fluorescence of the product (fluorescein) is strictly pH-dependent. It exists as a dianion at pH > 8.0, which is the highly fluorescent form.

-

Risk: If your assay runs at pH 7.0 (e.g., for PTPase activity), the signal will be suppressed.

-

Fix: For acidic/neutral assays, use a Stop Solution of 0.5 M NaOH to raise the pH to >9.0 before reading the endpoint.

References

-

Huang, Z., et al. (1992). A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate.[7] Biochemical Pharmacology, 43(8), 1777-1784.

-

PubChem. (n.d.). Compound Summary: Fluorescein diphosphate.[1][2][3][4][5][6][8][9][10][7] National Library of Medicine. Retrieved from [Link]

Sources

- 1. biotium.com [biotium.com]

- 2. thomassci.com [thomassci.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. glycodepot.com [glycodepot.com]

- 5. medkoo.com [medkoo.com]

- 6. eurogentec.com [eurogentec.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. usbio.net [usbio.net]

- 10. FDP [Fluorescein diphosphate, tetraammonium salt] *CAS 217305-49-2* | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Discovery and Development of Fluorogenic Phosphatase Substrates

This guide provides a comprehensive overview of fluorogenic phosphatase substrates, detailing their design, mechanism, and application. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for sensitive and continuous monitoring of phosphatase activity.

The Central Role of Phosphatases and the Need for Advanced Detection Methods

Reversible protein phosphorylation is a fundamental mechanism regulating a vast array of cellular processes.[1][2] The dynamic interplay between protein kinases and phosphatases governs the phosphorylation state of proteins, thereby controlling signaling pathways involved in cell growth, differentiation, and metabolism.[1] Consequently, aberrant phosphatase activity is implicated in numerous diseases, making them critical targets for therapeutic intervention.[3]

Traditional methods for measuring phosphatase activity, such as colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP), often suffer from limitations in sensitivity and are not well-suited for continuous monitoring or high-throughput screening (HTS).[4][5] This has driven the development of fluorogenic substrates, which offer a highly sensitive and real-time approach to quantifying phosphatase activity in a variety of contexts, from in vitro assays to cellular imaging.[1][6]

Core Principles of Fluorogenic Phosphatase Substrate Design

The fundamental principle behind a fluorogenic phosphatase substrate is the conversion of a non-fluorescent or weakly fluorescent molecule into a highly fluorescent product upon enzymatic cleavage of a phosphate group.[7] This "turn-on" fluorescence provides a direct and quantifiable measure of enzyme activity.[8]

Several key considerations guide the design of effective fluorogenic substrates:

-

High Fluorescence Quantum Yield of the Product: The dephosphorylated product should exhibit strong fluorescence for maximum sensitivity.

-

Large Stokes Shift: A significant separation between the excitation and emission wavelengths of the product minimizes self-quenching and reduces background interference from sample autofluorescence.[8][9]

-

Photostability: The fluorescent product should be resistant to photobleaching, especially for applications requiring prolonged imaging.[10]

-

Solubility and Cell Permeability: For solution-based assays, the substrate and product should be soluble in aqueous buffers.[8] For live-cell imaging, the substrate must be able to cross the cell membrane.

-

Favorable pKa of the Fluorophore: The fluorescence of the product should be optimal at the pH of the assay. For instance, substrates designed for acid phosphatases should have a product that fluoresces brightly at acidic pH.[11]

General Mechanism of Action

The enzymatic reaction involves the hydrolysis of a phosphate ester bond on the substrate by a phosphatase, releasing a phosphate ion and the highly fluorescent fluorophore.

Figure 1. General mechanism of a fluorogenic phosphatase substrate.

Key Classes of Fluorogenic Phosphatase Substrates

A variety of fluorophores have been adapted for use as phosphatase substrates, each with unique spectral properties and applications.

Umbelliferone-Based Substrates: The Workhorses

Derivatives of 4-methylumbelliferone (4-MU) are among the most widely used fluorogenic substrates.[7]

-

4-Methylumbelliferyl Phosphate (MUP): MUP is a classic substrate that, upon dephosphorylation, yields 4-MU, which fluoresces blue. A significant drawback of MUP is that the optimal fluorescence of 4-MU occurs at an alkaline pH (pKa ~7.9), making it less suitable for continuous assays of enzymes that function at neutral or acidic pH, such as acid phosphatases.[5][11][12]

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP): To overcome the pH limitations of MUP, DiFMUP was developed.[11] The electron-withdrawing fluorine atoms lower the pKa of the resulting fluorophore (DiFMU) to approximately 4.7.[5] This makes DiFMUP an excellent substrate for the continuous assay of acid phosphatases at low pH and highly sensitive for alkaline phosphatase assays.[11][12][13][14] It is widely used in HTS applications for various phosphatases.[15]

Enzyme-Labeled Fluorescence (ELF) 97: The Precipitating Substrate

The ELF® 97 substrate, 2-(5'-chloro-2'-phosphoryloxyphenyl)-6-chloro-4(3H)-quinazolinone, is unique in that its dephosphorylated product, ELF 97 alcohol, is a bright yellow-green fluorescent precipitate.[9][16][17]

Key Features of ELF 97:

-

Signal Localization: The insoluble nature of the product ensures that the fluorescent signal is retained at the site of enzymatic activity, making it ideal for immunohistochemistry (IHC), in situ hybridization (ISH), and flow cytometry.[16][17][18]

-

Large Stokes Shift: ELF 97 exhibits an exceptionally large Stokes shift, with excitation around 345-360 nm and emission centered at approximately 530 nm.[9][10][18] This allows for easy discrimination from sample autofluorescence.[9][18]

-

Photostability: The crystalline precipitate is highly photostable, permitting detailed microscopic examination and image capture.[10][16]

Resorufin and Rhodamine-Based Substrates: Red-Shifted Alternatives

For applications requiring longer excitation and emission wavelengths to minimize cellular autofluorescence and potential phototoxicity, substrates based on red-shifted fluorophores have been developed.[1]

-

Phosphorylated Resorufin (pRES): This substrate offers significantly red-shifted excitation and emission wavelengths compared to coumarin-based probes, reducing background from cellular autofluorescence.[1]

-

Rhodamine-Based Substrates: Rhodamine 110, for example, is a bright and pH-insensitive fluorophore.[19] Substrates have been designed using a "trimethyl lock" mechanism, where the enzymatic cleavage of the phosphate group initiates a chemical cascade that releases the highly fluorescent rhodamine.[19]

DDAO Phosphate: For Far-Red Detection

The substrate derived from 9H-(1,3-dichloro-9,9-dimethylacridin-2-one) (DDAO) is dephosphorylated to a product that can be excited by a 633 nm He-Ne laser, producing bright red fluorescence.[5][12] This is advantageous for multiplexing experiments with other fluorophores and for minimizing background fluorescence.[14]

| Substrate | Fluorophore Product | Excitation (nm) | Emission (nm) | Key Advantages |

| MUP | 4-Methylumbelliferone (4-MU) | ~360 | ~450 | Widely used, cost-effective.[20] |

| DiFMUP | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | ~358 | ~450 | Superior for assays at acidic to neutral pH.[11][13] |

| ELF 97 Phosphate | ELF 97 Alcohol | ~345-360 | ~530 | Precipitating product for signal localization, large Stokes shift, photostable.[9][10][18] |

| FDP | Fluorescein | ~490 | ~514 | High sensitivity in ELISAs.[4][5] |

| DDAO Phosphate | DDAO | ~646 | ~659 | Far-red fluorescence, suitable for He-Ne laser excitation.[5][12] |

Table 1. Comparison of Common Fluorogenic Phosphatase Substrates.

Experimental Design and Protocols

General Protocol for a Solution-Based Phosphatase Assay

This protocol provides a generalized workflow for measuring phosphatase activity in solution using a substrate like DiFMUP.

Figure 2. Workflow for a solution-based fluorogenic phosphatase assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Setup:

-

Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the chosen substrate.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time for each enzyme concentration.

-

Determine the initial reaction rate (V₀) from the linear portion of the curve.

-

These rates can then be used to determine enzyme kinetics (Km, Vmax) or to assess the potency of inhibitors (IC₅₀).

-

Protocol for In Situ Detection with ELF 97

This protocol is adapted for detecting endogenous alkaline phosphatase activity in cultured cells.

-

Cell Preparation:

-

Culture cells on glass coverslips or in chamber slides.

-

Fix the cells with an appropriate fixative (e.g., 4% formaldehyde) to preserve morphology and inhibit endogenous phosphatases if necessary for specific antibody staining.[21]

-

Wash the cells thoroughly with a wash buffer (e.g., PBS).

-

-

Staining:

-

Prepare the ELF 97 staining solution according to the manufacturer's instructions.

-

Incubate the fixed cells with the ELF 97 staining solution for a sufficient time (e.g., 15-30 minutes) at room temperature, protected from light.

-

Wash the cells to remove the excess substrate.

-

-

Visualization:

-

Mount the coverslips with an appropriate mounting medium.

-

Visualize the fluorescent precipitate using a fluorescence microscope equipped with a filter set suitable for UV excitation and green emission (e.g., a DAPI or Hoechst filter).[16]

-

Troubleshooting and Considerations

While powerful, fluorogenic assays are not without potential pitfalls.

| Issue | Potential Cause | Solution |

| High Background Fluorescence | Substrate instability/hydrolysis. Autofluorescence of samples or compounds. Contamination. | Prepare substrate solutions fresh.[22] Run controls without enzyme to measure background.[23] Use red-shifted substrates to avoid autofluorescence.[1] |

| Low or No Signal | Inactive enzyme. Suboptimal assay conditions (pH, temp). Incorrect instrument settings. | Verify enzyme activity with a positive control.[22] Optimize buffer conditions.[22] Ensure correct excitation/emission wavelengths and gain settings are used.[22] |

| Signal Quenching | Inner filter effect at high product concentrations. Test compounds absorb at excitation/emission wavelengths. | Dilute samples or use lower substrate/enzyme concentrations.[22] Screen compounds for intrinsic fluorescence or quenching properties.[24] |

| Poor Reproducibility | Pipetting errors. Temperature gradients across the plate. Incomplete mixing. | Use calibrated pipettes and master mixes.[22] Equilibrate all reagents and plates to the assay temperature.[22] Ensure thorough mixing after reagent addition.[22] |

Table 2. Common Troubleshooting Scenarios in Fluorogenic Phosphatase Assays.

A critical consideration when screening for inhibitors is the potential for identifying compounds that interact with the fluorophore rather than the enzyme's active site.[24] Therefore, hits from a primary screen using a fluorogenic substrate should always be validated using an orthogonal assay with the natural substrate or a different detection modality.[24]

Future Directions: Towards Greater Specificity and In Vivo Imaging

The development of fluorogenic phosphatase substrates is an active area of research. Key challenges and future directions include:

-

Improving Substrate Specificity: A significant challenge is designing substrates that are selective for a single phosphatase or a specific family of phosphatases.[1][2] One promising approach is the development of peptide-based probes, where a fluorogenic moiety is incorporated into a peptide sequence derived from a known physiological substrate of the target phosphatase.[1][2]

-

Probes for In Vivo Imaging: There is a growing need for probes with excitation and emission profiles in the near-infrared (NIR) region of the spectrum.[1][2] NIR probes offer deeper tissue penetration and lower background, enabling imaging in tissues and whole animals.[1]

-

Genetically Encodable Sensors: Researchers are working on developing genetically encodable sensors for phosphatase activity.[25] These systems, often based on fluorescent proteins or fluorogen-activating proteins, could allow for real-time monitoring of specific phosphatase activities within living cells with high spatiotemporal resolution.[25]

Conclusion

Fluorogenic phosphatase substrates are indispensable tools in modern biological research and drug discovery. From the workhorse umbelliferone derivatives like MUP and DiFMUP to the specialized precipitating substrate ELF 97, these reagents provide sensitive, continuous, and versatile methods for quantifying phosphatase activity. As research continues to push the boundaries of probe design, we can expect the development of even more sophisticated tools that will provide deeper insights into the complex roles of phosphatases in health and disease.

References

-

Paragas, V. et al. (1997). The ELF-97 Alkaline Phosphatase Substrate Provides a Bright, Photostable, Fluorescent Signal Amplification Method for FISH. J Histochem Cytochem, 45(3), 345-57. [Link]

-

Telford, W. G. et al. (1999). Detection of endogenous alkaline phosphatase activity in intact cells by flow cytometry using the fluorogenic ELF-97 phosphatase substrate. Cytometry, 37(4), 314-21. [Link]

-

Mericskay, M. (2000). Molecular Probes' ELF-97 Endogenous Phosphatase Detection Kit. Biocompare. [Link]

-

Ros-Pardo, D., & Barrios, A. M. (2020). Fluorogenic Probes for Imaging Cellular Phosphatase Activity. Curr Opin Chem Biol, 57, 68-75. [Link]

-

Haugland, R. P. et al. (1993). A novel fluorogenic substrate for detecting alkaline phosphatase activity in situ. J Histochem Cytochem, 41(2), 313-7. [Link]

-

Ros-Pardo, D., & Barrios, A. M. (2020). Fluorogenic probes for imaging cellular phosphatase activity. PubMed, 32470893. [Link]

-

Sabbatini, M. E. et al. (2023). A novel fluorogenic reporter substrate for 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase gamma-2 (PLCγ2): Application to high-throughput screening for activators to treat Alzheimer's disease. PLoS One, 18(3), e0283111. [Link]

-

Interchim. Enzymatic substrates for ImmunoAssays. [Link]

-

Zhang, Z. et al. (2012). Sensitive Fluorogenic Substrate for Alkaline Phosphatase. ACS Med Chem Lett, 3(10), 833-836. [Link]

-

Gee, K. R. et al. (1999). Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. Anal Biochem, 273(1), 41-8. [Link]

-

Patterson, D. M. et al. (2014). Interrogating Protein Phosphatases with Chemical Activity Probes. ACS Chem Biol, 9(1), 60-70. [Link]

-

Glycosynth. Fluorogenic Substrates. [Link]

-

Li, M. et al. (2022). Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays. Biosensors (Basel), 12(10), 803. [Link]

-

Interchim. Alkaline Phosphatase substrates. [Link]

-

Sakaguchi, K. et al. (2010). In-gel protein phosphatase assay using fluorogenic substrates. Anal Biochem, 400(1), 133-8. [Link]

-

Reaction Biology. Phosphatase Assay Service. [Link]

-

Shapiro, A. B. (2015). What are the disadvantages of using a fluorogenic substrate for screening? ResearchGate. [Link]

-

Wang, Y. et al. (2021). Recent progress and prospects of alkaline phosphatase biosensor based on fluorescence strategy. Request PDF. [Link]

-

Pindel, E. et al. (2018). Phosphorus-Based Probes as Molecular Tools for Proteome Studies: Recent Advances in Probe Development and Applications. J Med Chem, 61(13), 5471-5486. [Link]

-

Brautigan, D. L. et al. (1995). Use of a new fluorogenic phosphatase substrate in immunohistochemical applications. J Histochem Cytochem, 43(11), 1143-50. [Link]

-

U-CyTech. Troubleshooting FluoroSpot assay. [Link]

- Martin, C. S. et al. (2003). Fluorogenic substrates and their use.

-

Köhn, M. (2020). Turn and Face the Strange:§ A New View on Phosphatases. ACS Cent Sci, 6(4), 467-477. [Link]

-

Clemens, D. T. et al. (2021). Multipartite Fluorogenic Sensors for Monitoring Tyrosine Phosphatase Activity. Chembiochem, 22(1), 108-114. [Link]

-

Pal, S. (2023). FP Assay Troubleshooting? ResearchGate. [Link]

Sources

- 1. Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogenic probes for imaging cellular phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Turn and Face the Strange:§ A New View on Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 8. A novel fluorogenic reporter substrate for 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase gamma-2 (PLCγ2): Application to high-throughput screening for activators to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ELF-97 alkaline phosphatase substrate provides a bright, photostable, fluorescent signal amplification method for FISH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. DiFMUP | AAT Bioquest [aatbio.com]

- 14. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. biocompare.com [biocompare.com]

- 17. researchgate.net [researchgate.net]

- 18. Invitrogen™ ELF™ 97 Phosphatase Substrate (ELF™ 97 Phosphate), 0.2 μm Filtered | Fisher Scientific [fishersci.ca]

- 19. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide on Excitation and Emission Spectra for Fluorescein Diphosphate Assays

This guide provides a comprehensive overview of the principles and practical applications of fluorescein diphosphate (FDP) assays, with a specific focus on the critical role of excitation and emission spectra. It is intended for researchers, scientists, and drug development professionals who are utilizing or developing phosphatase-based assays.

The Foundational Principle: FDP as a Fluorogenic Substrate

Fluorescein diphosphate (FDP) is a non-fluorescent molecule that serves as a highly sensitive substrate for phosphatases, particularly alkaline phosphatase (ALP).[1][2][3][4] The core of the FDP assay lies in a straightforward enzymatic reaction: a phosphatase cleaves the two phosphate groups from the FDP molecule. This two-step hydrolysis process first yields the weakly fluorescent fluorescein monophosphate and subsequently the highly fluorescent molecule, fluorescein.[2] The intensity of the resulting fluorescence is directly proportional to the amount of fluorescein produced, and thus to the activity of the phosphatase enzyme.[4][5] This characteristic makes FDP an excellent tool for quantifying phosphatase activity in a variety of biological samples and is frequently employed in enzyme-linked immunosorbent assays (ELISAs).[1][4][5]

Understanding Fluorescence: Excitation and Emission Spectra

To effectively utilize FDP assays, a solid understanding of fluorescence spectroscopy is essential.[6][7] Fluorescence is a phenomenon where a molecule absorbs light at a specific wavelength and then rapidly emits light at a longer wavelength.[8][9] This process can be broken down into two key events:

-

Excitation: A molecule, in this case, the enzymatic product fluorescein, absorbs a photon of light, causing an electron to jump to a higher energy level or "excited state."[6][8][9] The range of wavelengths that can induce this excitation is known as the excitation spectrum .

-

Emission: The excited electron is unstable and quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light.[8][9] The emitted light is always of a lower energy (longer wavelength) than the absorbed light due to some energy loss as heat. The spectrum of these emitted wavelengths is the emission spectrum .

A key aspect of fluorescence spectroscopy is the measurement of these spectra. In a typical fluorescence emission measurement, the excitation wavelength is held constant while the emitted light is scanned across a range of wavelengths. Conversely, to measure an excitation spectrum, the emission wavelength is fixed, and the excitation wavelength is varied.[6]

The Enzymatic Reaction and Spectral Shift

The enzymatic conversion of FDP to fluorescein is the linchpin of this assay. This process is visually represented in the workflow diagram below.

Caption: Enzymatic conversion of FDP to fluorescent fluorescein.

Key Spectral Properties and Assay Parameters

The success of an FDP assay hinges on the precise selection of excitation and emission wavelengths. The table below summarizes the critical spectral properties for the product of the FDP reaction, fluorescein.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | [1][2][3] |

| Emission Wavelength (λem) | ~514 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | High | [10] |

Note: The exact excitation and emission maxima can vary slightly depending on the buffer conditions, particularly pH.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for performing an FDP-based alkaline phosphatase assay in a 96-well microplate format.

A. Reagent Preparation:

-

FDP Stock Solution: Prepare a concentrated stock solution of FDP in a suitable buffer, such as dimethyl sulfoxide (DMSO).[10] It is crucial to protect the FDP solution from light and store it at -20°C, as it can be thermally unstable.[3][4][5]

-

Assay Buffer: Prepare an appropriate assay buffer. For alkaline phosphatase, a buffer with a pH in the alkaline range (typically pH 8-10) is optimal.[1]

-

Enzyme Standard: Prepare a series of dilutions of a known concentration of alkaline phosphatase to generate a standard curve.

-

Samples: Prepare your biological samples containing the unknown phosphatase activity.

B. Assay Procedure:

-

Add your standards and samples to the wells of a black, clear-bottom 96-well plate.

-

Prepare the FDP reaction mixture by diluting the FDP stock solution into the assay buffer to the desired final concentration.

-

Initiate the enzymatic reaction by adding the FDP reaction mixture to all wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time (e.g., 15-30 minutes), protected from light.[10]

-

Measure the fluorescence intensity using a fluorescence plate reader with the excitation and emission wavelengths set appropriately for fluorescein (e.g., Ex/Em = 485/528 nm).[10]

C. Data Analysis:

-

Subtract the background fluorescence (from wells containing only the reaction mixture) from all readings.

-

Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the phosphatase activity in your unknown samples.

Troubleshooting Common Issues

While FDP assays are robust, certain issues can arise. Here are some common problems and their solutions:

-

High Background Fluorescence: This can be caused by the spontaneous hydrolysis of FDP. Ensure that your FDP stock solution is fresh and has been stored properly.

-

False Negatives: In some cases, particularly after blood transfusions, there may be a need to wait a specific period before performing the assay to avoid false-negative results.[11]

-

Interfering Substances: Certain compounds in your sample may interfere with the assay. For example, rheumatoid factor can cause false-positive results in some FDP-based tests.[12]

-

Inconsistent Results: Ensure proper mixing of reagents and consistent incubation times and temperatures.

Conclusion

FDP assays provide a highly sensitive and reliable method for the quantification of phosphatase activity. A thorough understanding of the underlying principles of fluorescence, particularly the excitation and emission spectra of fluorescein, is paramount for successful assay design, execution, and data interpretation. By following a well-defined protocol and being mindful of potential pitfalls, researchers can effectively leverage the power of FDP assays in their scientific endeavors.

References

- Principles of Fluorescence Spectroscopy - SCIAN-Lab.

- Fluorescence Spectrophotometry: Principles and Applications - Conduct Science.

-

Fluorescence spectroscopy - Wikipedia. Available at: [Link]

-

Fluorescence Principles and Analysis Techniques - Optosky. Available at: [Link]

- Alkaline and Acid Phosphatase Substrates: FDP, MUP, DiFMUP and DDAO Phosphate.

-

Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge - PMC. Available at: [Link]

-

SensoLyte® FDP Alkaline Phosphatase Assay Kit Fluorimetric | Eurogentec. Available at: [Link]

-

Fibrinolysis: Fibrinogen Degradation Products (FDP) – ECAT | Clotpedia. Available at: [Link]

-

Fibrin and Fibrinogen-Degradation Products - Medscape Reference. Available at: [Link]

-

What is the optimal wait time for clotting factor assay and fibrin (Fibrinogen) degradation product (FDP) assay after blood transfusion to avoid false negative results? - Dr.Oracle. Available at: [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. medkoo.com [medkoo.com]

- 3. biotium.com [biotium.com]

- 4. FDP [Fluorescein diphosphate, tetraammonium salt] *CAS 217305-49-2* | AAT Bioquest [aatbio.com]

- 5. usbio.net [usbio.net]

- 6. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Fluorescence Principles and Analysis Techniques [optosky.com]

- 8. conductscience.com [conductscience.com]

- 9. ossila.com [ossila.com]

- 10. eurogentec.com [eurogentec.com]

- 11. droracle.ai [droracle.ai]

- 12. Fibrin and Fibrinogen-Degradation Products: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

Methodological & Application

Application Note: High-Sensitivity ELISA Quantitation Using Fluorescein Diphosphate (FDP)

[1]

Executive Summary

This guide details the implementation of Fluorescein Diphosphate (FDP) as a substrate for Alkaline Phosphatase (ALP) in Enzyme-Linked Immunosorbent Assays (ELISA). While colorimetric substrates like p-Nitrophenyl Phosphate (pNPP) are standard, they often lack the sensitivity required for low-abundance analytes. FDP offers a 50-100 fold increase in sensitivity and a broader dynamic range.

However, FDP requires strict adherence to specific pH and buffer conditions to prevent signal quenching and high background. This protocol provides a self-validating workflow to maximize signal-to-noise ratios.

Mechanism of Action

The assay relies on the hydrolysis of the non-fluorescent FDP ester by ALP. The reaction proceeds in two steps, yielding the highly fluorescent fluorescein dianion. Unlike colorimetric assays where the stop solution typically acidifies the well, FDP systems must remain basic (pH > 9.0) to maintain fluorescence.

Biochemical Pathway

Figure 1: Sequential hydrolysis of FDP by Alkaline Phosphatase. Maximal fluorescence is achieved only upon full conversion to the fluorescein dianion.

Critical Experimental Parameters

Buffer Chemistry (The "Why" behind the protocol)

-

Phosphate Interference: Endogenous phosphate inhibits ALP. Never use PBS (Phosphate Buffered Saline) for the final wash or substrate step. Use TBS (Tris Buffered Saline).

-

pH Dependency: Fluorescein fluorescence is pH-dependent. It acts as a pH indicator with a pKa ~6.4. Below pH 7, fluorescence is quenched. Therefore, the assay buffer must be maintained between pH 9.5 and 9.8 .

-

Cofactors: ALP is a metalloenzyme requiring Zinc (

) and Magnesium (

Signal Stability

-

Photobleaching: Fluorescein is susceptible to photobleaching. All incubation steps involving FDP must occur in the dark.

-

Stop Solution: Unlike TMB (which uses acid), FDP reactions are stopped using a chelating agent (EDTA). This strips the metal cofactors from ALP, halting the reaction without lowering the pH (which would kill the signal).

Experimental Protocol

Reagent Preparation

| Component | Composition | Function |

| Assay Buffer | 50 mM Tris-HCl, 1 mM | Provides optimal pH for ALP; supplies Mg cofactor. |

| Substrate Stock | 10 mM FDP in DMSO | Store at -20°C. Light sensitive. |

| Working Substrate | Dilute Stock 1:200 in Assay Buffer (Final: 50 µM) | Prepare immediately before use. |

| Stop Solution | 100 mM EDTA (pH 8.0) | Chelates Zn/Mg to stop enzyme; maintains basic pH. |

| Wash Buffer | TBS + 0.05% Tween-20 | Removes unbound reagents without phosphate inhibition. |

Step-by-Step Workflow

-

Coating & Blocking: Coat high-binding black microplates (to reduce background reflection) with capture antibody. Block with 3% BSA in TBS for 2 hours.

-

Incubation: Add samples/standards. Incubate 1-2 hours.

-

Wash: Wash 4x with TBS-Tween . Critical: Do not use PBS.

-

Detection: Add ALP-conjugated detection antibody.[1] Incubate 1 hour.

-

Final Wash: Wash 6x with TBS-Tween to ensure no excess ALP remains (background reducer).

-

Substrate Addition: Add 100 µL FDP Working Solution per well.

-

Incubation: Incubate for 30-60 minutes at Room Temp in the DARK .

-

Read (Kinetic) OR Stop (Endpoint):

-

Kinetic: Read every 5 mins to determine linearity.

-

Endpoint: Add 20 µL Stop Solution (EDTA). Read immediately.

-

Detection Settings[2]

-

Excitation: 485 nm (Bandwidth 20 nm)

-

Emission: 520 nm (Bandwidth 20 nm)

-

Gain: Optimize on the highest standard well (aim for ~80% saturation).

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing the FDP readout.

Figure 2: Operational workflow emphasizing the critical wash steps and stop solution logic.

Data Analysis & Performance

Sensitivity Comparison

FDP provides significantly lower Limits of Detection (LOD) compared to colorimetric substrates.

| Feature | pNPP (Colorimetric) | FDP (Fluorogenic) |

| Detection Limit | ~10 pg/mL | ~0.1 - 1 pg/mL |

| Dynamic Range | 2 logs | 4-5 logs |

| Readout | OD 405 nm | Ex 490 / Em 520 nm |

| Stop Solution | NaOH (Strong Base) | EDTA (Chelator) |

| Interference | Turbidity/Scratch sensitive | Autofluorescence sensitive |

Calculating Results

-

Subtract the Blank (Substrate only) RFU (Relative Fluorescence Units) from all samples.

-

Plot log(Concentration) vs. log(RFU).

-

Use a 4-Parameter Logistic (4-PL) curve fit for best accuracy across the wide dynamic range.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background | Inadequate washing | Increase wash cycles to 6x; ensure Tween-20 is present. |

| Plate Autofluorescence | Use black plates specifically designed for fluorescence (e.g., Nunc Maxisorp Black). | |

| Phosphate Contamination | Verify no PBS was used in the final 2 steps. | |

| Low Signal | Low pH | Check Assay Buffer pH. If < 9.0, fluorescein signal drops 50%+. |

| Photobleaching | Ensure plate was covered with foil during incubation. | |

| Missing Cofactors | Ensure | |

| Signal Drift | Temperature fluctuation | ALP activity is temperature sensitive. Equilibrate all reagents to RT before use. |

References

-

Thermo Fisher Scientific. Fluorescein Diphosphate, Tetraammonium Salt (FDP) Product Information.[2] Retrieved from

-

Sigma-Aldrich. Fluorescein diphosphate tetraammonium salt Product Datasheet. Retrieved from [3]

-

Huang, Z., et al. (1992). A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate.[1][3] Journal of Immunological Methods. Retrieved from

-

Biotium. FDP (Fluorescein Diphosphate) High Purity.[4] Retrieved from

Sources

- 1. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Invitrogen Fluorescein Diphosphate, Tetraammonium Salt (FDP) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. biotium.com [biotium.com]

Application Note: High-Throughput Screening for PTPase Inhibitors using Fluorescein Diphosphate (FDP)

[1]

Executive Summary

Protein Tyrosine Phosphatases (PTPases) are critical regulators of signal transduction and validated targets for diseases ranging from Type 2 diabetes (PTP1B) to autoimmunity (CD45). While colorimetric assays (pNPP) are traditional, they lack the sensitivity required for miniaturized High-Throughput Screening (HTS).

This guide details the application of Fluorescein Diphosphate (FDP) , a highly sensitive fluorogenic substrate, for screening PTPase inhibitors.[1] Unlike colorimetric methods, FDP allows for the detection of femtomolar enzyme levels, reducing reagent costs and enabling 384-well or 1536-well formats. This protocol emphasizes the kinetic validation of the assay to ensure high Z’ factors, a prerequisite for industrial drug discovery.

Scientific Principles & Mechanism[2]

The Chemistry of FDP

FDP is a colorless, non-fluorescent tetra-anionic phosphate ester. Upon hydrolysis by a phosphatase, it yields Fluorescein Monophosphate (FMP) and subsequently Fluorescein .[1][2]

-

Sensitivity: FDP is approximately 50–100 times more sensitive than p-Nitrophenyl Phosphate (pNPP).

-

The pH Constraint (Critical Expertise): The fluorescence of the final product, Fluorescein, is pH-dependent. Its quantum yield drops significantly below pH 7.0. Since many PTPs have an acidic optimum (pH 5.0–6.0), this creates a technical divergence:

-

Continuous (Kinetic) Assay: Must be run at pH 7.0–7.5 to balance enzyme activity with signal intensity.

-

End-Point Assay: Can be run at acidic pH, followed by a strong basic Stop Solution (NaOH) to maximize fluorescence.

-

Reaction Pathway Diagram

Caption: Stepwise hydrolysis of FDP. The initial cleavage to FMP provides the primary kinetic signal in early-stage reaction monitoring.

Material Preparation & Handling[3][4][5][6][7][8][9]

Reagents

-

Substrate: Fluorescein Diphosphate, tetraammonium salt (FDP).

-

Enzyme: Recombinant PTP (e.g., PTP1B, CD45, TCPTP).

-

Control Inhibitor: Sodium Orthovanadate (

).[3] -

Buffer Components: HEPES, NaCl, EDTA, DTT, BSA (fatty acid free).

Buffer Formulations

Trustworthiness Check: PTPs possess a catalytic cysteine residue (Cys215 in PTP1B) that is highly susceptible to oxidation. DTT is mandatory to maintain activity. EDTA is required to chelate metal ions that might cause non-specific inhibition or activation.

| Component | Concentration | Function |

| Reaction Buffer (pH 7.2) | Standard Assay Buffer | |

| HEPES | 50 mM | Maintains pH near physiological levels; supports fluorescein signal. |

| NaCl | 100 mM | Ionic strength mimicry. |

| EDTA | 1 mM | Chelates divalent cations (Mg²⁺, Ca²⁺) that affect some phosphatases. |

| DTT | 2 mM | CRITICAL: Prevents oxidation of the active site Cysteine. |

| NP-40 or Tween-20 | 0.05% | Prevents enzyme adsorption to plastic plates. |

| Stop Solution (End-Point) | Only for End-Point Assays | |

| NaOH | 0.5 M | Raises pH > 10 to maximize fluorescein quantum yield and stop reaction. |

Experimental Protocols

Phase 1: Assay Optimization ( Determination)

Expertise: You cannot screen for inhibitors without knowing the

-

Preparation: Prepare 8 concentrations of FDP (e.g., 0 to 100 µM) in Reaction Buffer.

-

Enzyme: Dilute PTPase to 5 nM (final assay concentration).

-

Execution:

-

Add 25 µL Enzyme to 384-well black plate.

-

Add 25 µL FDP dilutions.

-

Read: Kinetic mode (Ex 485nm / Em 525nm) every 60 seconds for 20 minutes.

-

-

Analysis: Plot Initial Velocity (

) vs. [FDP]. Fit to Michaelis-Menten equation to find-

Typical

for FDP: 10–50 µM (varies by enzyme).

-

Phase 2: High-Throughput Screening (HTS) Workflow

This protocol assumes a 384-well plate format.

HTS Logic Diagram

Caption: Standard HTS workflow. Pre-incubation allows slow-binding inhibitors to interact before substrate addition.

Step-by-Step Protocol

-

Plate Setup:

-

Columns 1-2: Negative Control (Enzyme + DMSO only)

0% Inhibition. -

Columns 23-24: Positive Control (Enzyme + 100 µM

) -

Columns 3-22: Test Compounds (10 µM final).

-

-

Reagent Addition:

-

Dispense compounds (typically in DMSO).[2] Keep final DMSO < 2% to avoid enzyme denaturation.

-

Add 25 µL Enzyme Master Mix. Incubate 15 mins.

-

Add 25 µL FDP Substrate (prepared at

).

-

-

Detection (Kinetic vs. End-Point):

-

Data Validation (Z-Factor):

-

Calculate Z' using the controls on each plate.

-

Target: Z' > 0.5 is required for a robust screen.

-

Data Analysis & Troubleshooting

Comparison: FDP vs. pNPP

| Feature | FDP (Fluorescence) | pNPP (Absorbance) |

| Sensitivity | High (Femtomole detection) | Low (Micromole detection) |

| Enzyme Usage | Low (0.1 - 5 nM) | High (50 - 500 nM) |

| Interference | Auto-fluorescent compounds | Colored compounds |

| Linearity | Limited by inner filter effect at high product conc. | Wide linear range |

| Cost | Higher substrate cost, lower enzyme cost | Cheap substrate, high enzyme cost |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal | pH < 7.0 | Adjust buffer to pH 7.2–7.4 or use Stop Solution (NaOH). |

| Low Signal | Oxidation of Enzyme | Freshly prepare buffer with DTT. Do not reuse old DTT stocks. |

| High Background | Spontaneous Hydrolysis | FDP is unstable in water. Prepare fresh from dry powder or frozen DMSO stock. |

| Z' < 0.5 | Pipetting Error or DMSO effects | Check liquid handler CVs. Ensure DMSO concentration is constant across all wells. |

| False Positives | Compound Aggregation | Add 0.01% Triton X-100 or NP-40 to prevent colloidal aggregators. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6] Journal of Biomolecular Screening. Link

-

Molecular Probes (Thermo Fisher). Product Information: Fluorescein Diphosphate (FDP). Thermo Fisher Scientific User Guide. Link

-

Montalibet, J., et al. (2005). Protein tyrosine phosphatase: enzymatic assays. Methods. Link

-

Huyer, G., et al. (1997). Mechanism of inhibition of protein-tyrosine phosphatases by vanadate and pervanadate. Journal of Biological Chemistry. Link

-

BioAssay Systems. PTP1B Inhibitor Screening Assay Kit Protocol. BioAssay Systems Technical Notes. Link

Sources

- 1. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. eurogentec.com [eurogentec.com]

- 5. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes & Protocols for Detecting Protein Tyrosine Phosphatase Activity Using Fluorescein Diphosphate

Introduction: The Critical Role of Protein Tyrosine Phosphatases and the Need for Robust Activity Assays

Protein tyrosine phosphatases (PTPs) are a large and diverse family of signaling enzymes that, in concert with protein tyrosine kinases, govern the phosphorylation state of tyrosine residues on cellular proteins. This dynamic equilibrium is fundamental to the regulation of a vast array of cellular processes, including cell growth, differentiation, metabolism, and immune responses.[1] Consequently, dysregulation of PTP activity is implicated in numerous human diseases, such as cancer, diabetes, and autoimmune disorders, making them critical targets for therapeutic intervention.[1]

The development of potent and selective PTP inhibitors is a significant focus of drug discovery.[2] A cornerstone of this research is the availability of reliable and sensitive assays to quantify PTP activity. Among the various methodologies, fluorescence-based assays utilizing small molecule substrates have gained prominence due to their high sensitivity, continuous monitoring capabilities, and amenability to high-throughput screening (HTS) formats.[2][3][4]

This document provides a detailed guide to the use of Fluorescein Diphosphate (FDP) as a fluorogenic substrate for the sensitive detection of PTP activity. We will delve into the underlying principles, provide detailed experimental protocols for both enzyme characterization and inhibitor screening, and offer expert insights into data interpretation and troubleshooting.

Principle of the FDP-Based PTP Assay: A Fluorogenic Cascade

Fluorescein Diphosphate (FDP) is a non-fluorescent molecule that serves as an excellent substrate for a variety of phosphatases, including PTPs. The assay principle is based on a two-step enzymatic hydrolysis reaction that results in a highly fluorescent end-product.

-

First Hydrolysis: A PTP enzyme cleaves the first phosphate group from FDP, yielding Fluorescein Monophosphate (FMP). FMP itself is fluorescent, with an emission maximum near 515 nm.[5]

-

Second Hydrolysis: The second phosphate group of FMP can also be removed by the PTP, although generally less efficiently, to produce fluorescein.[5] The final product, fluorescein, is intensely fluorescent with a quantum yield of approximately 0.92.[6]

The rate of increase in fluorescence intensity is directly proportional to the PTP activity under initial velocity conditions. This allows for real-time, continuous monitoring of the enzymatic reaction.

Figure 1: Enzymatic conversion of FDP by PTPs.

Expertise & Experience: Causality Behind Experimental Choices

Why FDP? The Advantages and a Critical Caveat

FDP is a popular choice for PTP assays due to several key advantages:

-

High Sensitivity: The enzymatic product, fluorescein, has a high extinction coefficient and quantum yield, leading to a strong fluorescence signal and enabling the use of low enzyme concentrations (picomolar to low nanomolar range).[2][6] This is a significant improvement over colorimetric substrates like p-nitrophenyl phosphate (pNPP).[2]

-

Continuous Monitoring: The fluorogenic nature of the reaction allows for kinetic measurements in real-time, which is crucial for accurate determination of initial reaction velocities and for mechanistic studies of inhibitors.[2][3]

-

Broad pH Range: The fluorescence of the FMP and fluorescein products is stable over a wide pH range (above pH 6), providing flexibility in assay buffer conditions.[5]

However, it is crucial to acknowledge a significant limitation:

-

Lack of Selectivity: FDP is not specific to PTPs and can be hydrolyzed by other classes of phosphatases, such as alkaline phosphatases.[7][8] Therefore, when working with complex biological samples (e.g., cell lysates), appropriate controls are essential to ensure that the measured activity is attributable to the PTP of interest. For purified enzyme assays, this is less of a concern.

Assay Buffer Composition: More Than Just pH

The composition of the assay buffer is critical for optimal PTP activity and assay performance. A typical starting point for most PTPs is a buffer at a slightly acidic pH, as many PTPs exhibit optimal activity between pH 5.5 and 6.0.[4]

-

Buffer System: A Bis-Tris buffer at pH 6.0 is a common and effective choice.[4] It is advisable to avoid buffers containing sulfonic acids, such as HEPES, for inhibitor screening, as they can potentially compete with inhibitors for binding to the active site.[4]

-

Reducing Agent: PTPs contain a catalytically essential cysteine residue in their active site, which is susceptible to oxidation.[3] Therefore, the inclusion of a reducing agent like Dithiothreitol (DTT) is mandatory to maintain the enzyme in its active state.

-

Detergent: A low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.01%), is often included to prevent the enzyme from adsorbing to the surfaces of the microplate wells and to improve the solubility of hydrophobic test compounds in inhibitor screens.[9]

-

Metal Ions: While some phosphatases require divalent cations like Mg²⁺ for activity, PTPs generally do not. It is recommended to include a chelating agent like EDTA to sequester any contaminating divalent cations that could interfere with the assay.[10]

Quantitative Data Summary

The following table provides typical kinetic parameters for FDP with selected PTPs and recommended concentration ranges for assay components.

| Parameter | PTP1B | CD45 | LAR | General Recommendation | Reference |

| Km for FDP (µM) | ~2.5 | ~1.5 | ~3.0 | 5 - 50 µM | [5] |

| Vmax (relative) | High | High | High | - | [5] |

| Enzyme Conc. | - | - | - | 0.1 - 10 nM | [2][4] |

| FDP Conc. | - | - | - | 1x - 2x Km | [4] |

| DTT Conc. | - | - | - | 1 - 10 mM | [4][10] |

| Incubation Time | - | - | - | 15 - 60 min | [2] |

Experimental Protocols

Protocol 1: Determination of PTP Specific Activity and Optimal Enzyme Concentration

This protocol is designed to determine the optimal concentration of a purified PTP enzyme to use in subsequent assays, ensuring that the reaction velocity is linear over the desired time course.

Figure 2: Workflow for determining optimal PTP enzyme concentration.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a sufficient volume of Assay Buffer (50 mM Bis-Tris pH 6.0, 2 mM EDTA, 1 mM DTT, 0.01% (v/v) Tween-20). Prepare the DTT solution fresh.

-

Enzyme Dilutions: On ice, prepare a series of 2-fold serial dilutions of the purified PTP enzyme in Assay Buffer. The final concentrations should typically range from 0.1 nM to 20 nM.

-

Substrate Solution: Prepare a 2X working solution of FDP in Assay Buffer. A common starting concentration is 20 µM (for a 10 µM final concentration), but this should be optimized based on the Km of the PTP if known. Protect the FDP solution from light.

-

-

Assay Procedure (in a black, 384-well microplate):

-

Add 20 µL of each enzyme dilution to triplicate wells.

-

Add 20 µL of Assay Buffer to at least three wells to serve as a no-enzyme (background) control.

-

Pre-incubate the plate at the desired assay temperature (e.g., 30°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 20 µL of the 2X FDP substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically over 30-60 minutes. Use an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

-

For each enzyme concentration, plot the relative fluorescence units (RFU) against time.

-

Subtract the average slope of the no-enzyme control from the slopes of the enzyme-containing wells to get the net reaction rate.

-

Select an enzyme concentration that results in a steady, linear increase in fluorescence for the duration of the assay and where less than 10-15% of the substrate is consumed. This concentration will be used for inhibitor screening.

-

Protocol 2: High-Throughput Screening for PTP Inhibitors

This protocol is optimized for screening a library of compounds to identify potential PTP inhibitors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: As described in Protocol 1.

-

Enzyme Solution: Prepare a 2X working solution of the PTP enzyme in Assay Buffer at the optimal concentration determined in Protocol 1.

-

Substrate Solution: Prepare a 4X working solution of FDP in Assay Buffer. The concentration should ideally be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Compound Plates: Prepare plates containing your test compounds, typically dissolved in DMSO.

-

-

Assay Procedure (in a black, 384-well microplate):

-

Add a small volume (e.g., 1 µL) of each test compound solution to the appropriate wells. Include positive control (known inhibitor, e.g., sodium orthovanadate) and negative control (DMSO vehicle) wells.

-

Add 20 µL of the 2X enzyme solution to all wells except the "no-enzyme" background controls (add 20 µL of Assay Buffer to these).

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the 4X FDP substrate solution to all wells. The final assay volume will be 40 µL.

-

Incubate the plate for the predetermined time (from Protocol 1) at the assay temperature.

-

Read the endpoint fluorescence at Ex: 490 nm, Em: 515 nm.

-

-

Data Analysis:

-

Subtract the average RFU of the "no-enzyme" control wells from all other wells.

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

-

Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further characterization.

-

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of your results, incorporate the following controls into every experiment:

-

Negative Control (No Enzyme): Wells containing only the substrate in assay buffer. This measures the background fluorescence and rate of non-enzymatic substrate hydrolysis. The signal should be low and stable.

-

Positive Control (No Inhibitor): Wells containing the enzyme, substrate, and vehicle (e.g., DMSO). This represents 0% inhibition and defines the maximum signal window of the assay.

-

Positive Inhibition Control: Wells containing the enzyme, substrate, and a known, potent PTP inhibitor (e.g., sodium orthovanadate). This confirms that the assay can detect inhibition.

-

Compound Interference Control: To check for autofluorescence, run a parallel plate with compounds and buffer but no enzyme or substrate. To check for fluorescence quenching, run a plate with compounds and the fluorescent product (fluorescein).

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. FDP substrate degradation.[11] 2. Contaminated buffer or reagents. 3. Autofluorescent test compounds. | 1. Prepare fresh FDP solution for each experiment. Store stock solution protected from light at -20°C.[8] 2. Use high-purity water and fresh buffer components. Filter-sterilize if necessary. 3. Pre-read the plate after compound addition but before adding FDP to measure and subtract compound autofluorescence. |

| Low Signal or No Activity | 1. Inactive enzyme (oxidation or degradation). 2. Suboptimal assay conditions (pH, temperature). 3. Incorrect instrument settings (filters, gain). | 1. Ensure DTT is included in the buffer and is fresh. Avoid multiple freeze-thaw cycles of the enzyme stock. Keep enzyme on ice.[11] 2. Perform a pH profile for your specific PTP. Optimize temperature (typically 25-37°C). 3. Verify that the excitation/emission wavelengths are set correctly for fluorescein (~490/515 nm). Optimize the gain setting on the plate reader.[12] |

| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Enzyme instability during the assay. 3. Product inhibition. | 1. Use a lower enzyme concentration or a shorter reaction time. Ensure you are measuring initial velocity (<15% substrate consumption).[2] 2. Check if including a stabilizer like BSA in the assay buffer helps. 3. This is less common with FDP but can be assessed by adding the product (fluorescein) at the start of the reaction. |

| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Temperature gradients across the plate. 3. Evaporation from wells. | 1. Use calibrated pipettes and proper technique. Consider using automated liquid handlers for HTS. 2. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction. Do not stack plates during incubation.[11] 3. Use plate sealers, especially for longer incubation times. Avoid using the outer wells of the plate.[11] |

References

-

Huang, Z., Wang, Q., Ly, H. D., Gorvindarajan, A., Scheigetz, J., Zamboni, R., Desmarais, S., & Ramachandran, C. (1999). 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases*. Journal of Biomolecular Screening, 4(6), 327–334. [Link]

-

Baranowski, M. R., Wu, J., Han, Y. N., Lambert, L. J., & Tautz, L. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

-

Baranowski, M. R., Wu, J., Han, Y. N., Lambert, L. J., & Tautz, L. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. National Center for Biotechnology Information. [Link]

-

Cui, H., He, Y., Li, Y., & Zhang, Z. Y. (2002). Novel Caged Fluorescein Diphosphates as Photoactivatable Substrates for Protein Tyrosine Phosphatases. Biochemistry, 41(46), 13872–13879. [Link]

-

Garton, A. J., & Tonks, N. K. (2003). Protein Tyrosine Phosphatase Assays. National Center for Biotechnology Information. [Link]

-

Montana Molecular. (n.d.). Troubleshooting guide. National Center for Biotechnology Information. [Link]

-

Lazo, J. S., & Sharlow, E. R. (2016). Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. National Center for Biotechnology Information. [Link]

-

Shapiro, A. B. (2015, September 4). What is a suitable buffer for phosphatase enzyme assay?. ResearchGate. [Link]

-

NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. NanoTemper Technologies. [Link]

-

Tierno, M. B., Tautz, L., Tautz, T., Sergienko, E., & Tautz, L. (2007). Fluorescein monophosphates as fluorogenic substrates for protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry, 15(1), 19-27. [Link]

-

BPS Bioscience. (n.d.). Protein Tyrosine Phosphatase Screening & Profiling. BPS Bioscience. [Link]

Sources

- 1. Fluorescein monophosphates as fluorogenic substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,6-Fluorescein Diphosphate: A Sensitive Fluorogenic and Chromogenic Substrate for Protein Tyrosine Phosphatases* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel caged fluorescein diphosphates as photoactivatable substrates for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotium.com [biotium.com]

- 9. support.nanotempertech.com [support.nanotempertech.com]

- 10. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

High-Sensitivity Fluorometric Assay Design: Preparation and Optimization of Fluorescein Diphosphate (FDP) Solutions

Abstract & Introduction